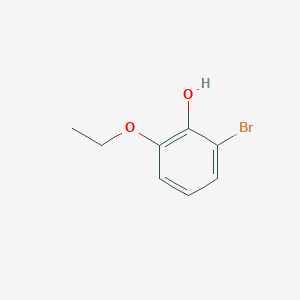

2-Bromo-6-ethoxyphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-6-ethoxyphenol, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

2-Bromo-6-ethoxyphenol is primarily used as an intermediate in the synthesis of various organic compounds. It facilitates the formation of more complex molecules through reactions such as:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for the creation of diverse derivatives.

- Oxidation and Reduction : The phenolic group can undergo oxidation to form quinones or reduction to yield hydroxy derivatives.

| Reaction Type | Example Products |

|---|---|

| Substitution | Various substituted phenols |

| Oxidation | Quinones and oxidized phenolic compounds |

| Reduction | Hydroxy derivatives |

Biological Studies

In biological research, this compound is explored for its interactions with enzymes and proteins. It serves as a biochemical probe in assays aimed at understanding enzyme mechanisms and biological pathways. Specific applications include:

- Enzyme Inhibition Studies : Investigating how the compound affects enzyme activity.

- Biochemical Assays : Used as a standard in assays measuring enzyme kinetics.

Pharmaceutical Development

The compound is investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory conditions.

Case Study 1: Antimicrobial Properties

A study published in Frontiers in Chemistry evaluated the antimicrobial effects of several brominated phenols, including this compound. The results demonstrated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Interaction

Research conducted on enzyme kinetics revealed that this compound acts as an effective inhibitor for certain enzymes involved in metabolic pathways. This finding highlights its utility in drug design and development .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under alkaline conditions. Common reagents and outcomes include:

Notable Mechanistic Insight : The ethoxy group at the 6-position exerts a steric and electronic influence, slightly deactivating the aromatic ring but directing substitution to the para position relative to itself .

Oxidation Reactions

The phenolic –OH group and ethoxy substituent participate in oxidation:

Key Observation : Oxidation of the phenolic group to quinones is favored in acidic media, with the ethoxy group stabilizing intermediates through resonance .

Reduction Reactions

The bromine atom and aromatic ring can undergo reductive transformations:

| Reducing Agent | Conditions | Product Formed |

|---|---|---|

| H<sub>2</sub>/Pd-C | Ethanol, 25°C | 2-Ethoxyphenol (debromination) |

| LiAlH<sub>4</sub> | Dry ether, reflux | Partial reduction of the ring to cyclohexanol derivatives . |

Limitation : Catalytic hydrogenation may also reduce the ethoxy group if harsh conditions (e.g., high pressure) are applied .

Electrophilic Aromatic Substitution

The ethoxy group directs incoming electrophiles to specific positions:

Regioselectivity : Nitration occurs para to the ethoxy group due to its strong electron-donating effect, while chlorination favors the ortho position relative to the phenolic –OH .

Coupling Reactions

2-Bromo-6-ethoxyphenol participates in cross-coupling reactions:

| Coupling Partner | Catalyst | Product Formed |

|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | 2-Phenyl-6-ethoxyphenol (Suzuki coupling) |

| Cu powder | Ullmann conditions | Biphenyl ether derivatives |

Efficiency : Suzuki coupling yields >80% under optimized conditions (DMF, 90°C) .

Photochemical and Thermal Rearrangements

Under UV light or heat, unique rearrangements occur:

- Photolysis : Forms 6-ethoxy-2,3-epoxybicyclo[3.1.0]hexan-4-one via Norrish-type cyclization .

- Thermal Decomposition : Generates ethoxy-substituted dibenzofurans above 200°C .

Comparative Reactivity with Analogues

A comparison with similar compounds highlights the ethoxy group’s impact:

Environmental and Stability Considerations

属性

IUPAC Name |

2-bromo-6-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYVODFSXLMJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。